2-Cyclopropyl-6-(furan-2-yl)pyrimidine-4-carboxylic acid
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Overview
Description
2-Cyclopropyl-6-(furan-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 2-position, a furan ring at the 6-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-(furan-2-yl)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent, such as diazomethane.
Attachment of the Furan Ring: The furan ring can be attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a furan boronic acid with a halogenated pyrimidine derivative in the presence of a palladium catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-(furan-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropyl-6-(furan-2-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-(furan-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-6-(furan-2-yl)pyrimidine-4-amine: Similar structure but with an amine group instead of a carboxylic acid group.
2-Cyclopropyl-6-(furan-2-yl)pyrimidine-4-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid group.
2-Cyclopropyl-6-(furan-2-yl)pyrimidine-4-nitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
Uniqueness
2-Cyclopropyl-6-(furan-2-yl)pyrimidine-4-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the carboxylic acid group allows for further derivatization and conjugation with other molecules, enhancing its versatility in various applications.
Properties
Molecular Formula |
C12H10N2O3 |
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Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-cyclopropyl-6-(furan-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c15-12(16)9-6-8(10-2-1-5-17-10)13-11(14-9)7-3-4-7/h1-2,5-7H,3-4H2,(H,15,16) |
InChI Key |
PQGAQGIILMZDCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)C(=O)O)C3=CC=CO3 |
Origin of Product |
United States |
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